5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Physicochemical profiling Lipophilicity ADME prediction

5-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 588673-91-0, molecular formula C14H18ClN3OS, molecular weight 311.83 g/mol) is a synthetic 1,2,4-triazole-3-thiol derivative distributed in screening libraries by ChemDiv (Compound ID: BB55-2845) and other vendors. The compound is characterized by a 4-chloro-3,5-dimethylphenoxy moiety linked via an ethyl bridge to the triazole core and an N4-ethyl substituent, with computed XLogP3 of 3.8, 1 hydrogen bond donor, 3 hydrogen bond acceptors, 4 rotatable bonds, and a topological polar surface area (TPSA) of 69 Ų.

Molecular Formula C14H18ClN3OS
Molecular Weight 311.83
CAS No. 588673-91-0
Cat. No. B2775733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS588673-91-0
Molecular FormulaC14H18ClN3OS
Molecular Weight311.83
Structural Identifiers
SMILESCCN1C(=NNC1=S)C(C)OC2=CC(=C(C(=C2)C)Cl)C
InChIInChI=1S/C14H18ClN3OS/c1-5-18-13(16-17-14(18)20)10(4)19-11-6-8(2)12(15)9(3)7-11/h6-7,10H,5H2,1-4H3,(H,17,20)
InChIKeyHZZZPAHRNCNECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 588673-91-0): Structural and Physicochemical Baseline for Informed Procurement


5-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 588673-91-0, molecular formula C14H18ClN3OS, molecular weight 311.83 g/mol) is a synthetic 1,2,4-triazole-3-thiol derivative distributed in screening libraries by ChemDiv (Compound ID: BB55-2845) and other vendors . The compound is characterized by a 4-chloro-3,5-dimethylphenoxy moiety linked via an ethyl bridge to the triazole core and an N4-ethyl substituent, with computed XLogP3 of 3.8, 1 hydrogen bond donor, 3 hydrogen bond acceptors, 4 rotatable bonds, and a topological polar surface area (TPSA) of 69 Ų [1]. The compound exists in thiol–thione tautomeric equilibrium, a well-documented property of the 1,2,4-triazole-3-thiol class that influences reactivity and biological recognition [2].

Why Generic Substitution Fails: Structural Differentiation of CAS 588673-91-0 from Its Closest Triazole-Thiol Analogs


Within the 4-chloro-3,5-dimethylphenoxy triazole-thiol chemotype, three close analogs are commonly encountered in screening libraries: the N4-methyl analog (CAS 588674-42-4), the methylene-bridged analog (CAS 156867-74-2), and the N4-allyl analog (CAS 956576-82-2). These compounds differ at two critical structural loci—the N4 substituent and the linker between the triazole core and the phenoxy ring—resulting in distinct physicochemical and, potentially, biological profiles [1]. Critically, CAS 588673-91-0 uniquely possesses a chiral center at the ethyl-bridge carbon, a feature absent in the methylene-bridged analog and one that introduces stereochemical dependence in target engagement that cannot be replicated by achiral analogs. The computed lipophilicity differences (XLogP3 3.8 for the target compound) further distinguish its predicted ADME trajectory from the N4-methyl analog (LogP 3.514). These structural distinctions mean that generic substitution without experimental validation risks confounding SAR interpretation and negating project-specific screening results.

Quantitative Differentiation Evidence for 5-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 588673-91-0)


Molecular Weight and Lipophilicity Differentiation: CAS 588673-91-0 vs. N4-Methyl Analog (CAS 588674-42-4)

The target compound (C14H18ClN3OS, MW 311.83 g/mol) possesses a molecular weight 14.03 Da higher than the N4-methyl analog (C13H16ClN3OS, MW 297.80 g/mol), attributable to the replacement of the N4-methyl group with an N4-ethyl group [1]. The computed XLogP3 of the target compound is 3.8, compared to a LogP of 3.514 for the N4-methyl analog [2], [3]. This difference of approximately 0.29 LogP units corresponds to a roughly 2-fold predicted increase in lipophilicity, which impacts membrane permeability, protein binding, and metabolic clearance predictions in lead optimization programs.

Physicochemical profiling Lipophilicity ADME prediction

Chiral Center Differentiation: Stereochemical Uniqueness of the Ethyl-Bridge Carbon vs. Achiral Methylene-Bridged Analog

The target compound features an ethyl-bridge linker (-CH(CH3)-O-) connecting the triazole core to the phenoxy ring, containing a chiral carbon center (undefined stereocenter count: 1) [1]. In contrast, CAS 156867-74-2 employs a methylene-bridge (-CH2-O-) that is achiral, eliminating any stereochemical dimension from target engagement [2]. This structural difference means CAS 588673-91-0 exists as a racemic mixture with the potential for enantiomer-specific biological activity—a feature that is mechanistically meaningful for programs investigating stereospecific binding interactions with protein targets such as TRP channels or cytochrome P450 enzymes .

Stereochemistry Chiral resolution Structure-activity relationships

Hydrogen Bond Capacity Differentiation: PSA and H-Bond Donor/Acceptor Profile vs. N4-Allyl Analog

The target compound has a computed topological polar surface area (TPSA) of 69 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. The N4-allyl analog (CAS 956576-82-2, C15H18ClN3OS, MW 323.84 g/mol) would be predicted to have a comparable TPSA, but the increased molecular weight reduces its fraction of polar surface area relative to total molecular size, which can influence oral bioavailability predictions under Lipinski's Rule of Five . The target compound's balanced H-bond profile supports both aqueous solubility and membrane permeability—a parameter window often sought in fragment-based screening libraries [2].

Polar surface area Hydrogen bonding Drug-likeness

Thiol-Thione Tautomerism: Reactivity Implications for Covalent Probe Design vs. Non-Thiol Heterocycles

The 1,2,4-triazole-3-thiol scaffold exists in a thiol–thione tautomeric equilibrium, with the thione form (C=S) being thermodynamically favored in the solid state and nonpolar solvents, while the thiol form (S-H) predominates under specific conditions including polar protic solvents and basic pH [1]. The presence of the N4-ethyl substituent in the target compound influences the tautomeric equilibrium ratio, as DFT calculations on related 4-ethyl-1,2,4-triazole-3-thiol derivatives demonstrate that N4-substitution modulates the relative stability of the thione tautomer [2]. This tautomeric behavior has been exploited in the design of covalent inhibitors where the thiol form acts as a nucleophilic warhead; a recent study demonstrated that thiol-substituted 1,2,4-triazoles with chloromethyl activating groups can serve as tunable covalent inhibitors with adjustable reactivity and selectivity [3].

Tautomerism Covalent inhibitors Thiol reactivity

Class-Level Anticancer Activity Context: Triazole-3-Thiol Scaffold Cytotoxicity Against Melanoma, Breast, and Pancreatic Cancer Lines

Although no peer-reviewed study has yet reported IC50 values specifically for CAS 588673-91-0, the 1,2,4-triazole-3-thiol scaffold has demonstrated reproducible cytotoxicity in MTT assays against human melanoma IGR39, triple-negative breast cancer MDA-MB-231, and pancreatic carcinoma Panc-1 cell lines [1]. In a 2022 study of 1,2,4-triazole-3-thiol hydrazone derivatives, the most active compounds exhibited IC50 values in the low micromolar range (3.854–17.522 μM) against these three cell lines, with selectivity for cancer cells over normal fibroblasts [2]. The target compound, as a 1,2,4-triazole-3-thiol with an N4-ethyl and a 4-chloro-3,5-dimethylphenoxyethyl group, shares the core scaffold pharmacophore implicated in this activity, positioning it as a candidate for follow-up cytotoxicity screening within this established assay framework.

Anticancer screening Cytotoxicity Triazole-thiol derivatives

TRPA1 Target Class Relevance: Structural Analogy to a Validated TRPA1 Antagonist Chemotype

The methylene-bridged analog of the target compound, CAS 156867-74-2 (5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol), is a recognized TRPA1 (Transient Receptor Potential Ankyrin 1) antagonist with reported selectivity over other TRP channels including TRPV1 . The target compound (CAS 588673-91-0) differs only by the presence of an ethyl-bridge (-CH(CH3)-O-) versus the methylene-bridge (-CH2-O-) while retaining identical N4-ethyl, 3-thiol, and 4-chloro-3,5-dimethylphenoxy groups. This high degree of structural similarity places the target compound within the same TRPA1 antagonist chemotype, making it a candidate for TRPA1 screening where the chiral center may confer differentiated binding kinetics or subtype selectivity [1]. The TRPA1 channel is a validated target in pain, neurogenic inflammation, and respiratory disease research [2].

TRPA1 antagonist Ion channel pharmacology Pain research

Recommended Research and Procurement Scenarios for 5-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 588673-91-0)


Stereochemistry-Dependent TRPA1 Antagonist Screening: Enantiomer-Specific Hit Identification

For ion channel pharmacology groups investigating TRPA1 as a therapeutic target in pain or respiratory disease, CAS 588673-91-0 provides a chiral analog within the validated 1,2,4-triazole-3-thiol antagonist chemotype (established by the methylene-bridged analog CAS 156867-74-2) . The undefined stereocenter at the ethyl-bridge carbon enables enantiomer resolution and parallel testing of (R)- and (S)-enantiomers in TRPA1 calcium flux or electrophysiology assays, an experimental design impossible with the achiral methylene-bridged comparator. Procurement of CAS 588673-91-0 at ≥95% purity (available from AKSci, Leyan at 98%, and Chemenu at 97%) is recommended for initial racemic screening, followed by chiral separation for enantiomer-specific IC50 determination , , .

Medicinal Chemistry SAR Expansion: N4-Ethyl vs. N4-Methyl Lipophilicity Optimization

In lead optimization programs exploring 1,2,4-triazole-3-thiol scaffolds for anticancer or antimicrobial applications, CAS 588673-91-0 (N4-ethyl, XLogP3 3.8) offers a defined lipophilicity increment over the N4-methyl analog (CAS 588674-42-4, LogP 3.514) . This ~0.3 LogP difference is within the range known to influence cellular permeability, metabolic stability, and off-target binding profiles. Parallel procurement of both analogs enables head-to-head comparison in cytotoxicity assays (e.g., against melanoma IGR39, breast cancer MDA-MB-231, and pancreatic Panc-1 cell lines using the MTT protocol established by Šermukšnytė et al., 2022) and in vitro ADME panels (microsomal stability, Caco-2 permeability) to quantify the impact of N4-alkyl chain length on the efficacy–ADME balance , .

Covalent Inhibitor Design: Thiol-Based Warhead Derivatization of the Triazole Core

The 3-thiol group of CAS 588673-91-0 serves as a nucleophilic handle for introducing electrophilic warheads (e.g., chloromethyl, acrylamide) to generate covalent inhibitors, a design strategy validated by Chen et al. (2024) for thiol-substituted 1,2,4-triazoles . The thiol-thione tautomeric equilibrium, modulated by the N4-ethyl substituent and solvent conditions, provides tunable reactivity: the thione form predominates under neutral, nonpolar conditions (storage stability), while the thiol form is accessible under basic conditions for on-demand derivatization . This property distinguishes CAS 588673-91-0 from simple triazole analogs lacking a 3-thiol group, making it a versatile starting material for constructing targeted covalent inhibitor libraries.

Computational Chemistry and Molecular Docking: Chiral Scaffold for Enantiomer-Specific Docking Studies

For computational chemistry groups building structure-based drug design workflows, CAS 588673-91-0 presents a well-defined chiral scaffold for enantiomer-specific molecular docking against protein targets cocrystallized with triazole-containing ligands (e.g., cytochrome P450 enzymes, TRP channels, or kinases) . The computed properties (XLogP3 3.8, TPSA 69 Ų, 4 rotatable bonds, HBD 1, HBA 3) place the compound within favorable drug-like chemical space, while the InChI-defined stereochemistry enables accurate 3D conformer generation for virtual screening campaigns . Procurement of the racemate followed by in-house chiral separation or enantioselective synthesis provides both enantiomers for validating computational binding mode predictions.

Quote Request

Request a Quote for 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.